molecular formula C22H24N2O4 B2652060 7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-phenyl-2H-chromen-2-one CAS No. 887218-45-3

7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-phenyl-2H-chromen-2-one

Cat. No. B2652060
CAS RN: 887218-45-3
M. Wt: 380.444
InChI Key: ITOWSDVHZUUWMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-phenyl-2H-chromen-2-one, also known as BCTC, is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1). TRPV1 is a non-selective cation channel that is activated by noxious heat, low pH, and capsaicin, and is involved in the sensation of pain. BCTC has been extensively studied for its potential use in the treatment of pain and other related conditions.

Scientific Research Applications

Anticancer and Antiproliferative Activities

Substituted chromene and quinoline conjugates, closely related to the chemical structure , have been synthesized and evaluated for their cytotoxic activities against human breast cancer cell lines (MCF-7) and human embryonic kidney cells (HEK293). These compounds, including various derivatives of chromenes, have shown significant anti-proliferative activities. Molecular docking studies against Bcl-2 protein suggested good binding affinities, indicating potential therapeutic applications in cancer treatment (Parveen et al., 2017). Furthermore, chrysin-piperazine conjugates demonstrated remarkable antioxidant power and cytotoxicity against cervical and ovarian cancer cell lines, highlighting their potential as anticancer agents (Patel et al., 2016).

Antimicrobial Activity

Novel thiazolidinone derivatives, incorporating the piperazine moiety, have been synthesized and evaluated for their antimicrobial activity against a range of bacteria and fungi. This suggests the compound and its derivatives could serve as a basis for developing new antimicrobial agents (Patel, Kumari, & Patel, 2012).

Corrosion Inhibition

Derivatives of the compound have also been investigated for their corrosion inhibitory action on steel in acidic environments. These studies show that certain modifications of the piperazine structure can significantly improve the anti-corrosion properties of steel, pointing towards applications in industrial maintenance and protection (El faydy et al., 2020).

Central Nervous System (CNS) Agents

The synthesis and evaluation of spiro[isobenzofuran-1(3H),4'-piperidines] as potential CNS agents illustrate the compound's relevance in exploring treatments for CNS disorders. These studies provide a foundation for the development of novel antidepressants and other therapeutic agents targeting the central nervous system (Bauer et al., 1976).

properties

IUPAC Name

7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-3-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c25-13-12-23-8-10-24(11-9-23)15-19-20(26)7-6-17-14-18(22(27)28-21(17)19)16-4-2-1-3-5-16/h1-7,14,25-26H,8-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITOWSDVHZUUWMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CC2=C(C=CC3=C2OC(=O)C(=C3)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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